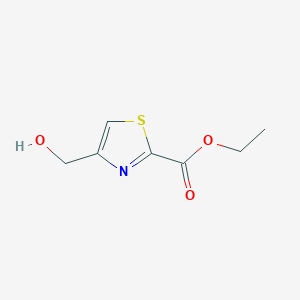

Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate

Description

Historical Context and Discovery

The history of thiazole chemistry began on November 18, 1887, when Arthur Rudolf Hantzsch and J.H. Weber published their groundbreaking paper titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)". In this pioneering work, they defined thiazoles as substances containing nitrogen and sulfur in a ring-like bond with the formula (CH)3NS, establishing the foundation for an entirely new field of heterocyclic chemistry. Their definition extended to comparing thiazole to pyridine, much as thiophene relates to benzene.

While the specific discovery of this compound is not explicitly documented in early literature, the development of hydroxymethyl-substituted thiazoles has a particularly fascinating historical narrative. A notable scientific controversy between Hantzsch and another chemist named Tcherniac regarding the structure and properties of hydroxymethylthiazole derivatives persisted for nearly 36 years. This scientific disagreement centered around the structure of what Tcherniac and Hellon called "Rhodanacetone" (thiocyanoacetone) and its relationship to hydroxymethylthiazole compounds.

The synthesis of thiazole derivatives evolved significantly throughout the 20th century, with the Hantzsch thiazole synthesis becoming a standard method for constructing the thiazole ring through the condensation of α-haloketones with thioamides or thioureas. This reaction remains fundamental to thiazole chemistry and has enabled the preparation of numerous functionalized thiazoles, including hydroxymethyl and carboxylate-containing derivatives.

The specific compound this compound represents a more recent development in thiazole chemistry, combining the historical foundations laid by Hantzsch with modern synthetic methodologies to create a molecule with versatile functional groups suitable for various chemical transformations and applications.

Significance in Heterocyclic Chemistry

This compound holds considerable significance in heterocyclic chemistry due to its unique structural features and functional group combination. The thiazole ring itself is an important heterocyclic system that exhibits aromaticity and contains electronegative atoms (sulfur and nitrogen) that influence its electronic properties and reactivity patterns.

The compound exemplifies the importance of functional group positioning in heterocyclic chemistry. The hydroxymethyl group at the 4-position provides a versatile handle for further chemical modifications through various transformations including oxidation, nucleophilic substitution, and esterification. This hydroxyl group can participate in hydrogen bonding interactions, which can be crucial for molecular recognition in biological systems. The primary alcohol functionality allows for selective reactions that can lead to more complex molecules while preserving the thiazole core.

The ethyl carboxylate group at the 2-position represents another important functional moiety that contributes to the compound's versatility. This group can undergo various reactions including hydrolysis to form the corresponding carboxylic acid, transesterification to form different esters, or reduction to form alcohols. The position of this group on the electron-deficient thiazole ring influences its reactivity compared to typical aliphatic esters.

Table 1: Key Structural Features of this compound

| Structural Feature | Position | Chemical Significance |

|---|---|---|

| Thiazole ring | Core structure | Provides aromaticity and heterocyclic character |

| Ethyl carboxylate | 2-position | Electron-withdrawing group; site for hydrolysis and transesterification |

| Hydroxymethyl | 4-position | Nucleophilic center; site for oxidation, esterification, and etherification |

| C=N bond | 1,3-positions | Contributes to electronic distribution and reactivity |

| C-S bond | 1,3-positions | Influences ring electronics and nucleophilicity |

The significance of this compound extends beyond its individual properties. As an intermediate in organic synthesis, this compound serves as a building block for creating more complex molecules with potential applications in medicinal chemistry, materials science, and other fields. The combination of the thiazole ring with specifically positioned functional groups creates a molecule with multiple reactive sites that can be selectively modified to generate diverse chemical libraries.

Thiazole Derivatives: General Overview

Thiazole derivatives constitute a large and diverse family of heterocyclic compounds characterized by the five-membered ring containing both sulfur and nitrogen atoms. The parent compound, thiazole, is a pale yellow liquid with a pyridine-like odor, but the addition of various substituents to the thiazole ring leads to compounds with a wide range of physical, chemical, and biological properties.

These derivatives can be classified based on the position and nature of the substituents on the thiazole ring. Common classification schemes include:

- Position-based classification: 2-substituted, 4-substituted, 5-substituted, or multi-substituted thiazoles

- Functional group-based classification: Amino thiazoles, carboxylate thiazoles, hydroxymethyl thiazoles, etc.

- Fused ring systems: Benzothiazoles, imidazothiazoles, pyrrolothiazoles, etc.

The synthesis of thiazole derivatives typically involves the construction of the thiazole ring through various methods. The most widely utilized approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thioureas. This reaction proceeds due to the strong nucleophilicity of the sulfur atom in thioamides or thioureas. The mechanism involves initial attack of the sulfur atom on the α-carbon of the haloketone, followed by ring closure through condensation involving the amine nitrogen and the ketone carbonyl.

Table 2: Common Synthetic Methods for Thiazole Derivatives

| Synthetic Method | Reactants | Conditions | Typical Yields |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-haloketones + thioamides | Polar solvents, room temperature to reflux | 60-95% |

| Gabriel Synthesis | α-aminothioureas + α-haloketones | Basic conditions, moderate heat | 50-85% |

| Cook-Heilbron Synthesis | α-aminonitriles + carbon disulfide | Basic conditions, room temperature | 40-75% |

| One-pot Synthesis | Ketones + halogens + thiourea derivatives | Various catalysts, room temperature to reflux | 55-90% |

The physical and chemical properties of thiazole derivatives vary widely depending on the nature and position of substituents. Generally, these compounds exhibit higher boiling points than their oxygen analogs (oxazoles) due to increased intermolecular forces. The thiazole ring shows some aromatic character, though less than pyrrole or furan, and is relatively stable to oxidation and reduction conditions.

Thiazole derivatives occur naturally in various biological molecules. The most notable example is vitamin B1 (thiamine), which contains a thiazole ring essential for its biological activity. Other naturally occurring thiazoles include specialized metabolites in plants and microorganisms, as well as components of certain peptides and proteins.

The importance of thiazole derivatives extends across multiple fields. In medicinal chemistry, these compounds have demonstrated diverse biological activities including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. In the agricultural sector, thiazole-based compounds serve as fungicides, pesticides, and herbicides. Additionally, thiazole derivatives find applications in materials science as components of dyes, polymers, and liquid crystals.

This compound represents a specific example of functionalized thiazole derivatives that combines the core thiazole structure with strategically positioned functional groups that enhance its utility in organic synthesis and potential applications in various fields of chemistry and biology.

Properties

IUPAC Name |

ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-2-11-7(10)6-8-5(3-9)4-12-6/h4,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKVDKUHVHTUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the hydroxymethyl group enhances its reactivity and potential for further chemical transformations. The molecular formula is CHNOS, with a molecular weight of approximately 188.21 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may modulate these targets through:

- Hydrogen bonding : The hydroxymethyl group can form hydrogen bonds with target sites.

- Hydrophobic interactions : The thiazole ring enhances hydrophobic interactions with lipid membranes or protein pockets.

- π-π stacking : Aromatic interactions may stabilize binding to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds in this class can exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro studies have shown that derivatives demonstrate selective cytotoxicity towards cancer cells while sparing normal cells. A study found that certain thiazole derivatives exhibited IC values in the low micromolar range against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | A549 | 5.0 |

| Compound B | HeLa | 3.2 |

| Compound C | MCF7 | 4.5 |

Antimicrobial Activity

Thiazole derivatives are also investigated for their antimicrobial properties. This compound has shown promising results against various bacterial strains and fungi. For example:

- Antibacterial assays indicated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Studies

- Study on Antitumor Activity : El-Messery et al. synthesized a series of thiazole derivatives and evaluated their antitumor activity against multiple cancer cell lines. One derivative demonstrated remarkable selectivity towards glioblastoma cells while exhibiting low toxicity towards normal cells .

- Antimicrobial Evaluation : In another study, derivatives of this compound were tested for their antimicrobial properties against a panel of pathogens, showing significant inhibition rates comparable to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate has been studied for its biological activities, particularly its antimicrobial , antiviral , and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity against various pathogens. In vitro studies have shown that ethyl thiazole derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anticancer Properties

The compound has been evaluated for its potential as an anticancer agent. In a study involving human colorectal cancer cells, it demonstrated selective cytotoxicity towards cancerous cells while sparing normal cells. The mechanism involves the modulation of specific signaling pathways related to cell proliferation and apoptosis .

Agricultural Applications

Thiazole derivatives, including this compound, are being explored for their potential as agricultural fungicides . Their ability to inhibit fungal growth can be harnessed to protect crops from pathogenic fungi, thus contributing to sustainable agricultural practices.

Material Science

In material science, this compound is utilized in the development of new materials with specific electronic properties. Its thiazole ring structure allows for interactions that can enhance the conductivity and stability of polymers used in electronic devices .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

In a study assessing the anticancer effects on HCT116 colorectal cancer cells, this compound was found to induce apoptosis at low concentrations (IC50 = 5 μM). This suggests a promising avenue for developing targeted cancer therapies based on thiazole derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Carboxylates

Substituent Effects on Physicochemical Properties

The electronic, steric, and solubility properties of thiazole derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Substituent Impact on Key Properties

*Calculated based on molecular formulas from evidence.

Key Observations:

- Hydrogen Bonding : The hydroxymethyl group in the target compound enables hydrogen bonding, distinguishing it from hydrophobic (e.g., isopropyl) or electron-withdrawing (e.g., trifluoromethyl) analogs .

- Reactivity : Chloromethyl derivatives (e.g., ) are more reactive, often serving as intermediates for further functionalization, whereas hydroxymethyl derivatives may undergo oxidation or esterification.

- Lipophilicity : Isopropyl and aryl substituents (e.g., ) increase logP values, impacting membrane permeability and pharmacokinetics.

This compound

For example, Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is prepared via hydrogenation of azido precursors using Pd/C . Hydroxymethylation may involve reduction of ester or aldehyde intermediates.

Analytical Differentiation

Chromatographic methods (e.g., HPLC) can distinguish these compounds based on retention times and polarity. For example, highlights the use of reverse-phase chromatography to separate hydroxymethyl-containing analogs from related impurities .

Preparation Methods

Synthesis via Reduction of Ethyl 4-formyl-1,3-thiazole-2-carboxylate

One well-documented approach involves the reduction of ethyl 4-formyl-1,3-thiazole-2-carboxylate to the corresponding hydroxymethyl derivative using sodium borohydride as the reducing agent. This method is adapted from processes used for related thiazole derivatives:

- Procedure : The aldehyde precursor (ethyl 4-formyl-1,3-thiazole-2-carboxylate) is dissolved in an appropriate solvent such as dichloromethane or ethanol. Sodium borohydride is added gradually at low temperature (0–5°C) to reduce the aldehyde group to the hydroxymethyl group.

- Reaction conditions : The reaction typically proceeds under stirring at 0–5°C for 1–2 hours, followed by quenching with water and extraction.

- Yield and purity : Yields are generally high (70–90%) with purity confirmed by HPLC or NMR.

This method benefits from mild reaction conditions and selective reduction, avoiding over-reduction or ring degradation.

Cyclization of Ethyl Bromopyruvate with Thiourea Followed by Hydroxymethylation

Another synthetic route involves the initial formation of ethyl 4-substituted thiazole-2-carboxylates by cyclization of ethyl bromopyruvate with thiourea, followed by functionalization to introduce the hydroxymethyl group:

Step 1: Formation of ethyl 2-aminothiazole-4-carboxylate

Step 2: Introduction of hydroxymethyl group

- The 4-position amino group can be converted to hydroxymethyl via oxidation-reduction sequences or via substitution reactions using formaldehyde derivatives under controlled conditions.

- Specific conditions involve reacting with formaldehyde or paraformaldehyde in the presence of base or acid catalysts to achieve hydroxymethylation.

This approach allows for structural diversity and functional group tolerance but may require multiple steps and purification stages.

Oxidation of 4-methylthiazole-5-carboxylate Followed by Reduction

A patented method for related thiazole derivatives involves:

- Oxidizing 4-methylthiazole-5-carboxylate to the corresponding hydroxymethyl derivative using sodium hypochlorite in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst.

- The reaction is conducted in a biphasic system with dichloromethane and aqueous sodium bicarbonate at low temperature (0–2°C).

- After oxidation, the product is extracted, washed, and purified.

- This method achieves high purity (97–98% by HPLC).

Though this is for a methyl-substituted thiazole, the methodology is adaptable for ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate synthesis by analogous oxidation-reduction steps.

Phase Transfer Catalysis for Ester Formation and Hydroxymethylation

An alternative approach involves the reaction of 2-chloro-5-chloromethylthiazole with carboxylic acid salts (e.g., sodium formate) under phase transfer catalysis conditions:

- The reaction mixture includes the thiazole derivative, sodium formate, a quaternary ammonium salt as phase transfer catalyst, and a hydrocarbon solvent such as heptane.

- Heating at 85°C with stirring overnight leads to formation of the hydroxymethyl ester.

- The product is isolated by aqueous workup and extraction.

- This method is scalable and suitable for industrial synthesis.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of aldehyde with NaBH4 | Ethyl 4-formyl-1,3-thiazole-2-carboxylate, NaBH4 | 0–5°C, 1–2 h | 70–90 | Mild, selective reduction |

| Cyclization of ethyl bromopyruvate with thiourea + hydroxymethylation | Ethyl bromopyruvate, thiourea, formaldehyde | Reflux 24 h + hydroxymethylation step | ~70 | Multi-step, versatile |

| Oxidation with NaOCl/TEMPO | 4-methylthiazole-5-carboxylate, NaOCl, TEMPO | 0–2°C, biphasic system | 97–98 | High purity, mild oxidation |

| Phase transfer catalysis with carboxylate salts | 2-chloro-5-chloromethylthiazole, sodium formate, quaternary ammonium salt | 85°C, overnight | Not specified | Industrially scalable, solvent-dependent |

Research Findings and Notes

- The reduction of aldehyde precursors using sodium borohydride is a well-established and reliable method for obtaining hydroxymethyl-substituted thiazoles with good yields and minimal side reactions.

- Cyclization of ethyl bromopyruvate with thiourea provides a straightforward route to ethyl 2-aminothiazole-4-carboxylate, which can be further functionalized. This method is widely used in medicinal chemistry for synthesizing thiazole derivatives.

- Oxidation using sodium hypochlorite and TEMPO is a selective and environmentally benign method, suitable for sensitive substrates, providing high purity products.

- Phase transfer catalysis offers an efficient industrial approach for ester and hydroxymethyl group introduction, with the advantage of mild conditions and ease of scale-up.

- Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for monitoring reaction progress and confirming product identity and purity in all methods.

Q & A

Basic: What are the established synthetic routes for Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization of thioamide precursors or functionalization of pre-formed thiazole rings. For example, analogous compounds like Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate are synthesized via base-mediated cyclization of ethyl bromoacetate with thiosemicarbazide in ethanol . Key parameters include:

- Temperature : Moderate (40–80°C) to balance reaction rate and byproduct formation.

- Solvent : Polar aprotic solvents (e.g., DMF) or ethanol for solubility and stability.

- Catalysts : NaOH or K₂CO₃ to deprotonate intermediates and drive cyclization.

Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- NMR : ¹H/¹³C NMR identifies substituents (e.g., hydroxymethyl at δ 4.5–5.0 ppm for -CH₂OH) and confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 202.04).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-S bond ~1.70 Å in thiazole rings). Hydrogen-bonding networks are analyzed using graph set theory (e.g., R₂²(8) motifs) .

Advanced: How can the hydroxymethyl group be selectively functionalized for SAR studies?

- Oxidation : TEMPO/NaClO₂ converts -CH₂OH to -COOH for solubility enhancement .

- Esterification : Acetylation with acetic anhydride under mild conditions (0°C, pyridine) protects the hydroxyl group.

- Cross-Coupling : Mitsunobu reactions with phenols or amines enable C-O/C-N bond formation .

Monitor reaction progress via TLC and characterize products using 2D NMR (COSY, HSQC) .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

- Antimicrobial Screening : Broth microdilution (MIC assays) against S. aureus and E. coli (CLSI guidelines).

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .

Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate with triplicate runs .

Advanced: How do hydrogen-bonding patterns in its crystal lattice influence physicochemical properties?

Graph set analysis (e.g., Etter’s notation) reveals:

- Dimer Formation : O-H···N hydrogen bonds between hydroxymethyl and thiazole N (2.8–3.0 Å).

- Solvent Interactions : Methanol or water molecules may bridge dimers, affecting solubility .

Thermogravimetric analysis (TGA) correlates stability with packing efficiency .

Advanced: How to develop a validated HPLC method for purity analysis?

- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase: MeCN/H₂O (70:30, 0.1% TFA).

- Detection : UV at 254 nm; retention time ~8.2 min.

- Validation Parameters :

- Linearity (R² > 0.999 over 1–100 µg/mL).

- LOD/LOQ: 0.1 µg/mL and 0.3 µg/mL, respectively.

- Precision: %RSD < 2% for intra-/inter-day runs .

Advanced: How to resolve contradictions in reported synthetic yields or biological data?

- Yield Discrepancies : Re-evaluate reaction stoichiometry (e.g., excess thioamide improves cyclization efficiency) .

- Biological Variability : Standardize assay conditions (e.g., cell passage number, serum concentration) .

Meta-analysis of literature using tools like RevMan can identify confounding variables .

Advanced: What computational methods predict its binding affinity to biological targets?

- Docking : AutoDock Vina screens against COX-2 or EGFR kinase (PDB IDs: 5KIR, 1M17).

- MD Simulations : GROMACS assesses stability of ligand-protein complexes (50 ns trajectories).

- QSAR : CoMFA models correlate substituent electronegativity with activity .

Advanced: Can green chemistry principles be applied to its synthesis?

- Solvent Replacement : Switch ethanol to cyclopentyl methyl ether (CPME), a biodegradable solvent.

- Catalyst Optimization : Use Amberlyst-15 resin for acid catalysis, enabling recycling.

Monitor E-factor (kg waste/kg product) to quantify sustainability .

Advanced: How does substitution at the 4-position impact bioactivity?

Comparative studies with analogs (e.g., Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate) show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.